
エンテカビル水和物
概要
説明
エンテカビル水和物は、2’-デオキシグアノシンの合成類似体であり、慢性B型肝炎ウイルス感染の治療における抗ウイルス薬として主に使用されます 。 これは、バラクルードという商品名で市販されており、B型肝炎ウイルスポリメラーゼに対する選択的活性が知られています 。 エンテカビル水和物は、経口投与されるシクロペンチルグアノシンアナログであり、ウイルス複製過程の3つの段階すべてを阻害します .
2. 製法
合成経路と反応条件: エンテカビル水和物の調製には、いくつかの段階が含まれます。
シクロペンタジエンモノマー反応: シクロペンタジエンモノマーは、不活性ガス保護下で水素化ナトリウムと反応して、シクロペンタジエンナトリウムを生成します.
酸化: シクロペンタジエンナトリウムは、tert-ブチルヒドロペルオキシドを使用して酸化されます.
ベンジルハロゲン反応: 酸化された生成物は、アルカリ性条件下でベンジルハロゲンと反応して、中間体を生成します.
6-ベンジルオキシグアニンとの反応: この中間体は、アルカリ性剤の存在下で6-ベンジルオキシグアニンと反応して、別の中間体を生成します.
アミノ保護基反応: 中間体は、アミノ保護基との反応を受けます.
DMP tert-ブタノール系による酸化: 生成物は、DMP tert-ブタノール酸化系を使用して酸化され、ケトン化合物を生成します.
メチレン化合物の生成: ケトン化合物は、Zn/TiCl4/CH2Br2と反応して、メチレン化合物を生成します.
工業的生産方法: エンテカビル水和物の工業的生産は、同様の合成経路に従いますが、大規模生産のために最適化されています。 これには、高選択性と立体選択性を確保し、反応条件を改善し、生成物の精製方法を簡素化することが含まれます .
反応の種類:
一般的な試薬と条件:
酸化剤: tert-ブチルヒドロペルオキシド、DMP tert-ブタノール系.
アルカリ性剤: 水素化ナトリウム、ベンジルハロゲンや6-ベンジルオキシグアニンとの反応におけるアルカリ性条件.
酸性条件: 中間体の脱保護に使用されます.
生成される主な生成物:
作用機序
エンテカビル水和物は、細胞内で活性なトリリン酸塩の形にリン酸化され、B型肝炎ウイルス逆転写酵素の天然基質であるデオキシグアノシン三リン酸と競合します 。 ウイルスポリメラーゼの活性を阻害することで、塩基プライミング、プレゲノムメッセンジャーRNAからのマイナス鎖の逆転写、およびHBV DNAのプラス鎖の合成を阻害します .
類似化合物:
ラミブジン: B型肝炎ウイルス感染の治療に使用される別のヌクレオシドアナログ.
アデフォビル: B型肝炎ウイルスに対する抗ウイルス活性を有するヌクレオチドアナログ.
比較: エンテカビル水和物は、ウイルス複製を阻害する上で、ラミブジンやアデフォビルよりも効果が高く、耐性発生率が低くなっています 。 そのユニークな作用機序と高い遺伝的障壁により、慢性B型肝炎ウイルス感染の治療における好ましい選択肢となっています .
科学的研究の応用
Clinical Applications
-
Chronic Hepatitis B Treatment
- Indication : Entecavir is primarily indicated for patients with chronic hepatitis B infection, particularly those with elevated liver enzymes and active viral replication.
- Efficacy : Clinical trials have demonstrated that entecavir effectively reduces serum HBV DNA levels and promotes HBeAg seroconversion, indicating a favorable response to therapy. In a study involving 120 patients treated for 48 weeks, significant reductions in both total HBV DNA and covalently closed circular DNA (cccDNA) were observed .
Measurement Baseline (copies/mL) Week 48 (copies/mL) p-value Total HBV DNA 6.8 × 10^7 2.5 × 10^3 (undetectable) < 0.01 cccDNA 5.1 × 10^6 2.4 × 10^3 (undetectable) < 0.01 Alanine Aminotransferase (ALT) 136 U/L 48 U/L < 0.01 - Post-Liver Transplantation
- HIV Co-Infection
Potential Applications Beyond Hepatitis B
Recent studies have explored the use of entecavir in oncology settings, particularly its potential synergistic effects when combined with other cancer therapies. Research indicates that entecavir may enhance the efficacy of certain chemotherapeutic agents by modulating cellular pathways involved in tumor growth .
Case Studies
- Long-Term Treatment Outcomes
- Impact on Liver Health
Safety Profile
Entecavir is generally well-tolerated; however, some common side effects include headache, fatigue, dizziness, and gastrointestinal disturbances. Serious adverse effects can include lactic acidosis and liver complications if therapy is abruptly discontinued . Regular monitoring of hepatic function is recommended during treatment.
生化学分析
Biochemical Properties
Entecavir hydrate is a guanine analogue that inhibits all three steps in the viral replication process . It competes with the natural substrate deoxyguanosine triphosphate, functionally inhibiting all three activities of the hepatitis B virus (HBV) polymerase: base priming, reverse transcription of the negative strand from the pregenomic messenger RNA, and synthesis of the positive strand of HBV DNA .
Cellular Effects
Entecavir hydrate has selective activity against hepatitis B virus (HBV), making it an effective treatment for patients with active viral replication, histological evidence of active disease, or persistent elevations in liver transaminases . It can lead to a significant reduction in mean HBV DNA levels and corresponding improvement in liver histology .
Molecular Mechanism
The molecular mechanism of action of Entecavir hydrate involves its competition with the natural substrate deoxyguanosine triphosphate. This competition allows Entecavir hydrate to inhibit all three activities of the HBV polymerase: base priming, reverse transcription of the negative strand from the pregenomic messenger RNA, and synthesis of the positive strand of HBV DNA .
Temporal Effects in Laboratory Settings
The effects of Entecavir hydrate over time in laboratory settings are significant. One-year treatment with Entecavir hydrate is associated with a 5 to 7 log (10) reduction in mean HBV DNA levels and corresponding improvement in liver histology . The rate of virologic resistance is around 1 percent with up to five years of follow-up .
Metabolic Pathways
Entecavir hydrate is not a substrate, inhibitor, or inducer of the cytochrome P450 (CYP450) enzyme system . It is efficiently phosphorylated to the active triphosphate form
準備方法
Synthetic Routes and Reaction Conditions: The preparation of Entecavir Hydrate involves several steps:
Cyclopentadiene Monomer Reaction: Cyclopentadiene monomer reacts with sodium hydride under inert gas protection to form sodium cyclopentadiene.
Oxidation: The sodium cyclopentadiene is oxidized using tert-butyl hydroperoxide.
Benzyl Halogen Reaction: The oxidized product reacts with benzyl halogen under alkaline conditions to form an intermediate compound.
Reaction with 6-Benzyloxy Guanine: This intermediate reacts with 6-benzyloxy guanine in the presence of an alkaline agent to form another intermediate.
Amino Protective Group Reaction: The intermediate undergoes a reaction with an amino protective group.
Oxidation with DMP Tert-Butanol System: The product is oxidized using the DMP tert-butanol oxidizing system to form a ketone compound.
Methylene Compound Formation: The ketone compound reacts with Zn/TiCl4/CH2Br2 to form a methylene compound.
Deprotection and Recrystallization: The protective groups are removed under acidic conditions, and the final product is recrystallized to obtain Entecavir Hydrate.
Industrial Production Methods: The industrial production of Entecavir Hydrate follows similar synthetic routes but is optimized for large-scale production. This involves ensuring high selectivity and stereoselectivity, improving reaction conditions, and simplifying product purification methods .
Types of Reactions:
Substitution: The compound undergoes substitution reactions, such as the reaction with benzyl halogen and 6-benzyloxy guanine.
Deprotection: The removal of protective groups under acidic conditions is a crucial step in the synthesis.
Common Reagents and Conditions:
Oxidizing Agents: Tert-butyl hydroperoxide, DMP tert-butanol system.
Alkaline Agents: Sodium hydride, alkaline conditions for reactions with benzyl halogen and 6-benzyloxy guanine.
Acidic Conditions: Used for deprotection of intermediate compounds.
Major Products Formed:
類似化合物との比較
Lamivudine: Another nucleoside analog used to treat hepatitis B virus infection.
Adefovir: A nucleotide analog with antiviral activity against hepatitis B virus.
Comparison: Entecavir Hydrate is more efficacious than lamivudine and adefovir in inhibiting viral replication and has a lower rate of resistance development . Its unique mechanism of action and higher genetic barrier make it a preferred choice for treating chronic hepatitis B virus infection .
Entecavir Hydrate stands out due to its high selectivity, efficacy, and lower resistance rate, making it a valuable compound in antiviral therapy .
生物活性
Entecavir hydrate (ETV) is a potent antiviral agent primarily used in the treatment of chronic hepatitis B virus (HBV) infections. This article explores the biological activity of ETV, focusing on its mechanism of action, pharmacokinetic properties, clinical efficacy, and safety profile, supported by relevant data and case studies.
Entecavir is a guanosine nucleoside analogue that exhibits its antiviral effects by inhibiting HBV polymerase. Once phosphorylated to its active triphosphate form (ETV-TP), it competes with the natural substrate deoxyguanosine triphosphate (dGTP) for incorporation into viral DNA. The inhibition occurs through three primary mechanisms:
- Priming of the HBV polymerase : ETV-TP prevents the initiation of viral DNA synthesis.
- Reverse transcription : It inhibits the reverse transcription of negative strand DNA from pregenomic RNA.
- Synthesis of positive strand HBV DNA : ETV-TP effectively blocks the synthesis of the positive strand DNA.
The inhibitory constant (Ki) for HBV DNA polymerase is exceptionally low at 0.0012 μM, indicating high potency against the virus. In contrast, its activity against human DNA polymerases α, β, and δ is significantly weaker, with Ki values ranging from 18 to 40 µM, thus minimizing potential off-target effects on human cells .
Pharmacokinetics
The pharmacokinetic profile of entecavir has been extensively studied. A notable study involving 25 subjects provided the following pharmacokinetic parameters under fasting conditions:
Parameter | Test (Mean ± SD) | Reference (Mean ± SD) | Ratio (90% CI) |
---|---|---|---|
AUC0-t (pg·h/ml) | 31382 ± 6226 | 31886 ± 6156 | 0.98 (0.96 – 1.01) |
Cmax (pg/ml) | 11387 ± 2291 | 11671 ± 2663 | 0.98 (0.92 – 1.05) |
tmax (h) | 0.67 (0.33 -2.50) | 0.75 (0.33-3.00) | -- |
These results indicate that ETV has a consistent absorption profile with a median time to maximum concentration (tmax) around 0.67 hours .
Clinical Efficacy
Clinical trials have demonstrated that entecavir significantly reduces HBV replication and improves liver function in patients with chronic hepatitis B. A study involving 120 HBeAg-positive patients treated with ETV for 48 weeks showed substantial reductions in serum HBV DNA and covalently closed circular DNA (cccDNA):
Patients | Week 0 Median (Range) | Week 48 Median (Range) | p-value |
---|---|---|---|
HBV DNA | 6.8×10^7 (1.5×10^7 -3.2×10^8) | 2.5×10^3 (undetectable -2.2×10^6) | <0.01 |
cccDNA | 5.1×10^6 (3.1×10^5 -2.6×10^7) | 2.4×10^3 (undetectable -6.7×10^4) | <0.01 |
ALT | 136 (66–320) | 48 (26–83) | <0.01 |
These findings underscore ETV's effectiveness in achieving viral suppression and improving biochemical markers of liver function .
Safety Profile
Entecavir is generally well-tolerated, with a safety profile comparable to other nucleoside analogs used for HBV treatment. Common side effects include headache and fatigue, while serious adverse effects are rare but can include lactic acidosis and hepatotoxicity in specific populations, particularly those with pre-existing liver conditions .
Case Studies
A notable case study involved a pregnant woman treated with entecavir for chronic hepatitis B during her pregnancy without adverse effects on her child’s health over six years . This suggests that entecavir may be safely administered during pregnancy under careful medical supervision.
特性
CAS番号 |
209216-23-9 |
---|---|
分子式 |
C12H17N5O4 |
分子量 |
295.29 g/mol |
IUPAC名 |
2-amino-9-[(3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-1H-purin-6-one;hydrate |
InChI |
InChI=1S/C12H15N5O3.H2O/c1-5-6(3-18)8(19)2-7(5)17-4-14-9-10(17)15-12(13)16-11(9)20;/h4,6-8,18-19H,1-3H2,(H3,13,15,16,20);1H2/t6-,7?,8-;/m0./s1 |
InChIキー |
YXPVEXCTPGULBZ-JBDQBEHPSA-N |
SMILES |
C=C1C(CC(C1CO)O)N2C=NC3=C2N=C(NC3=O)N.O |
異性体SMILES |
C=C1[C@@H]([C@H](CC1N2C=NC3=C2N=C(NC3=O)N)O)CO.O |
正規SMILES |
C=C1C(CC(C1CO)O)N2C=NC3=C2N=C(NC3=O)N.O |
外観 |
Solid powder |
Color/Form |
White to off white powder |
物理的記述 |
Solid |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Slightly soluble (2.4 mg/mL at pH 7.9, 25 °C) In water, 2.4X10+3 mg/L, temp not specified 6.59e+00 g/L |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
BMS-200475; BMS 200475; BMS200475; BMS 200475-01; BMS-200475-01; Entecavir hydrate; Entecavir monohydrate; Baraclude. |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。